molecular formula C13H11NO3S B14585991 1-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione CAS No. 61174-80-9

1-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione

Cat. No.: B14585991
CAS No.: 61174-80-9
M. Wt: 261.30 g/mol
InChI Key: CPWJVZXGXGBRPN-UHFFFAOYSA-N
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Description

1-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with phenothiazine as the core structure.

    Methoxylation: Introduction of the methoxy group (-OCH3) at the 1-position.

    Oxidation: Oxidation of the sulfur atom to form the lambda6 configuration.

    Dione Formation: Introduction of the dione functionality at the 5,5-positions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the sulfur atom or other parts of the molecule.

    Reduction: Reduction reactions can convert the dione functionality to other forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic effects, such as antipsychotic or anti-inflammatory properties.

    Industry: Possible applications in materials science or as a component in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione would depend on its specific interactions with molecular targets. This could involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound with a similar core structure.

    Chlorpromazine: A well-known antipsychotic with a phenothiazine core.

    Promethazine: An antiemetic and antihistamine with a phenothiazine structure.

Uniqueness

1-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione’s uniqueness lies in its specific functional groups and oxidation state, which may confer distinct chemical and biological properties compared to other phenothiazines.

Properties

CAS No.

61174-80-9

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

1-methoxy-10H-phenothiazine 5,5-dioxide

InChI

InChI=1S/C13H11NO3S/c1-17-10-6-4-8-12-13(10)14-9-5-2-3-7-11(9)18(12,15)16/h2-8,14H,1H3

InChI Key

CPWJVZXGXGBRPN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC=C1)S(=O)(=O)C3=CC=CC=C3N2

Origin of Product

United States

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